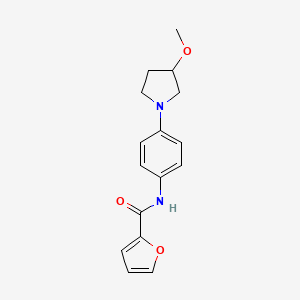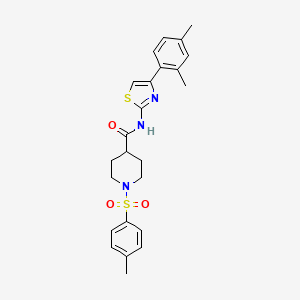
N-(4-((2-metil-6-propoxipirimidin-4-il)amino)fenil)furan-2-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)furan-2-carboxamide is a compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry
Aplicaciones Científicas De Investigación
N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)furan-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Mecanismo De Acción
Target of Action
The primary targets of N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)furan-2-carboxamide It is suggested that this compound may interact with dna , which is a common target for many anticancer drugs .
Mode of Action
The exact mode of action of N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)furan-2-carboxamide It is suggested that this compound may exert its effects by binding with dna, thereby altering dna replication and inhibiting the growth of tumor cells .
Biochemical Pathways
The biochemical pathways affected by N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)furan-2-carboxamide It is suggested that this compound may interfere with dna replication, which is a crucial process in cell division and growth . This interference could potentially lead to the inhibition of tumor growth .
Result of Action
The molecular and cellular effects of N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)furan-2-carboxamide It is suggested that this compound may inhibit the growth of tumor cells by altering dna replication .
Métodos De Preparación
The synthesis of N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)furan-2-carboxamide involves several steps. One common method includes the reaction of furan-2-carbonyl chloride with an appropriate amine under controlled conditions . The reaction typically requires a base such as triethylamine (Et3N) and a catalyst like triphenylphosphine palladium to facilitate the process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo substitution reactions, particularly at the furan ring, using reagents such as halogens or nucleophiles.
Comparación Con Compuestos Similares
N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)furan-2-carboxamide can be compared with other furan derivatives such as:
N-(4-bromophenyl)furan-2-carboxamide: This compound is synthesized using similar methods but has different substituents, leading to variations in its biological activities.
Nitrofurantoin analogues: These compounds contain furan and pyrazole scaffolds and exhibit significant antibacterial activities.
Indole derivatives: While not furan-based, indole derivatives share similar biological activities and are used in various medicinal applications.
Propiedades
IUPAC Name |
N-[4-[(2-methyl-6-propoxypyrimidin-4-yl)amino]phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3/c1-3-10-26-18-12-17(20-13(2)21-18)22-14-6-8-15(9-7-14)23-19(24)16-5-4-11-25-16/h4-9,11-12H,3,10H2,1-2H3,(H,23,24)(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHWCGDLIYWZKJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=NC(=NC(=C1)NC2=CC=C(C=C2)NC(=O)C3=CC=CO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-((3-((1-cyclopropyl-6-methyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)azetidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2440014.png)

![1-[(2Z)-2-[(4-chlorophenyl)imino]-4-methyl-3-[3-(morpholin-4-yl)propyl]-2,3-dihydro-1,3-thiazol-5-yl]ethan-1-one](/img/structure/B2440018.png)
![(Z)-ethyl 4-((4-((4-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2440019.png)


![N,N-dimethyl-4-[4-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide](/img/structure/B2440022.png)


![N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-{6-[(carbamoylmethyl)sulfanyl]-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}butanamide](/img/structure/B2440029.png)




